6-methoxy-1,2-dimethyl-1H-quinolin-4-one
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Overview
Description
6-Methoxy-1,2-dimethyl-1H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1,2-dimethyl-1H-quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction mixture is heated to facilitate cyclization, leading to the formation of the quinoline core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1,2-dimethyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorinating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
6-Methoxy-1,2-dimethyl-1H-quinolin-4-one has found applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1,2-dimethyl-1H-quinolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar core structure.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
Uniqueness: 6-Methoxy-1,2-dimethyl-1H-quinolin-4-one is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-methoxy-1,2-dimethylquinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-8-6-12(14)10-7-9(15-3)4-5-11(10)13(8)2/h4-7H,1-3H3 |
InChI Key |
ANRAVHOHLDQHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1C)C=CC(=C2)OC |
Origin of Product |
United States |
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